molecular formula C5H3Cl2IN2 B2499884 2,6-Dichloro-3-iodopyridin-4-amine CAS No. 1235873-11-6

2,6-Dichloro-3-iodopyridin-4-amine

Cat. No.: B2499884
CAS No.: 1235873-11-6
M. Wt: 288.9
InChI Key: IFTOZCXCTNIPFS-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-iodopyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H3Cl2IN2. It is characterized by the presence of chlorine and iodine atoms on a pyridine ring, along with an amine group. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-iodopyridin-4-amine typically involves halogenation reactions. One common method is the iodination of 2,6-dichloropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-iodopyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-iodopyridin-4-amine is primarily based on its ability to act as both a nucleophile and an electrophile. The presence of the amine group and halogen atoms allows it to participate in various chemical interactions and transformations. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3-iodopyridin-4-amine is unique due to the combination of two chlorine atoms, one iodine atom, and an amine group on the pyridine ring. This unique structure imparts distinct electronic properties and reactivity, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

2,6-dichloro-3-iodopyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2IN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTOZCXCTNIPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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